Cas no 54929-09-8 (1-methoxy-4-(2-methylpropoxy)benzene)

1-methoxy-4-(2-methylpropoxy)benzene structure
54929-09-8 structure
Product Name:1-methoxy-4-(2-methylpropoxy)benzene
Numero CAS:54929-09-8
MF:C11H16O2
MW:180.243543624878
CID:1592274
PubChem ID:143225
Update Time:2025-04-21

1-methoxy-4-(2-methylpropoxy)benzene Proprietà chimiche e fisiche

Nomi e identificatori

    • 1-methoxy-4-(2-methylpropoxy)benzene
    • Methyl-isobutyl-hydrochinonether
    • SureCN3182331
    • Benzene, 1-methoxy-4-(2-methylpropoxy)-
    • AC1L3MQC
    • Hydrochinonmethylisobutylaether
    • 1-isobutoxy-4-methoxy-benzene
    • Benzene,1-methoxy-4-(2-methylpropoxy)-
    • Hydrochinon-methyl-(2-methyl-propyl)-aether
    • i-Butyl-methyl-Hydrochinonaether
    • 1-Isobutoxy-4-methoxy-benzol
    • Methyl-isobutyl-hydrochinonether; SureCN3182331; Benzene, 1-methoxy-4-(2-methylpropoxy)-; AC1L3MQC; Hydrochinonmethylisobutylaether; 1-isobutoxy-4-methoxy-benzene; Benzene,1-methoxy-4-(2-methylpropoxy)-; Hydrochinon-methyl-(2-methyl-propyl)-aether; i-Butyl-methyl-Hydrochinonaether; 1-Isobutoxy-4-methoxy-benzol;
    • 54929-09-8
    • SCHEMBL3182331
    • DTXSID50203443
    • 4-Methoxyphenol, 2-methylpropyl ether
    • p-methoxyphenyl i-butyl ether
    • BFSBRRDYIMUSBW-UHFFFAOYSA-N
    • Inchi: 1S/C11H16O2/c1-9(2)8-13-11-6-4-10(12-3)5-7-11/h4-7,9H,8H2,1-3H3
    • Chiave InChI: BFSBRRDYIMUSBW-UHFFFAOYSA-N
    • Sorrisi: O(C1C=CC(=CC=1)OC)CC(C)C

Proprietà calcolate

  • Massa esatta: 180.11508
  • Massa monoisotopica: 180.115
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 13
  • Conta legami ruotabili: 4
  • Complessità: 126
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 3.2
  • Superficie polare topologica: 18.5Ų

Proprietà sperimentali

  • Densità: 0.962
  • Punto di ebollizione: 252.4°C at 760 mmHg
  • Punto di infiammabilità: 90.6°C
  • Indice di rifrazione: 1.482
  • PSA: 18.46
Fornitori consigliati
Jiangsu Xinsu New Materials Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangsu Xinsu New Materials Co., Ltd
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Zouping Mingyuan Import and Export Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Zouping Mingyuan Import and Export Trading Co., Ltd
Inner Mongolia Xinhong Biological Technology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Inner Mongolia Xinhong Biological Technology Co., Ltd
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited